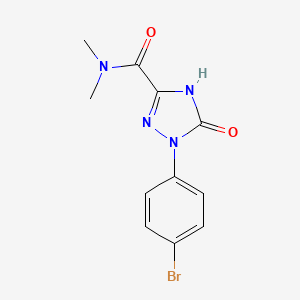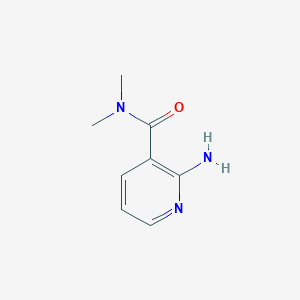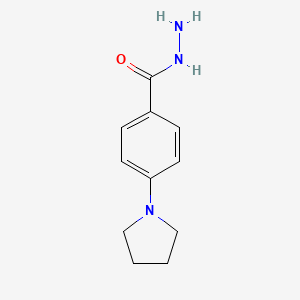
1-(4-Nitrophenyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)pyridin-1-ium chloride is a pyridinium salt with the molecular formula C11H9ClN2O2. This compound is characterized by the presence of a nitrophenyl group attached to the pyridinium ion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
Métodos De Preparación
The synthesis of 1-(4-Nitrophenyl)pyridin-1-ium chloride typically involves the reaction of 4-nitrophenyl chloride with pyridine. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1-(4-Nitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common reagents and conditions used in these reactions include:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide, sodium thiolate.
Oxidation: Potassium permanganate, chromium trioxide.
Major products formed from these reactions include 1-(4-aminophenyl)pyridin-1-ium chloride (from reduction) and various substituted pyridinium salts (from substitution reactions) .
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other pyridinium salts and related compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the nitrophenyl group.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The pyridinium ion can interact with negatively charged sites on proteins and nucleic acids, affecting their function .
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)pyridin-1-ium chloride can be compared with other pyridinium salts such as:
1-(4-Aminophenyl)pyridin-1-ium chloride: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
1-(4-Methylphenyl)pyridin-1-ium chloride: Contains a methyl group, which affects its electronic properties and reactivity.
1-(4-Hydroxyphenyl)pyridin-1-ium chloride: The presence of a hydroxyl group imparts different chemical and biological properties.
Propiedades
Número CAS |
61083-49-6 |
|---|---|
Fórmula molecular |
C11H9ClN2O2 |
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C11H9N2O2.ClH/c14-13(15)11-6-4-10(5-7-11)12-8-2-1-3-9-12;/h1-9H;1H/q+1;/p-1 |
Clave InChI |
IKEPXBXYEZKSFY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


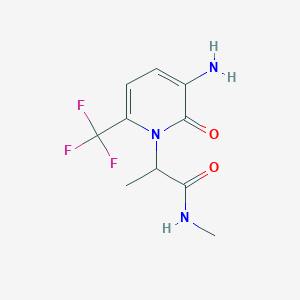
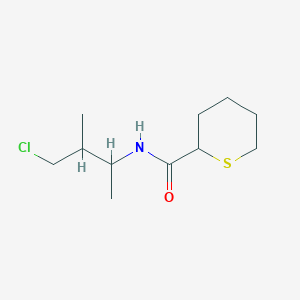
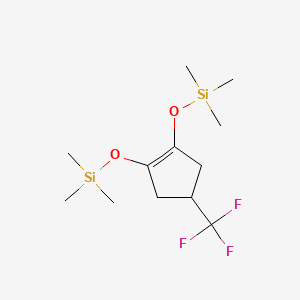
![6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)
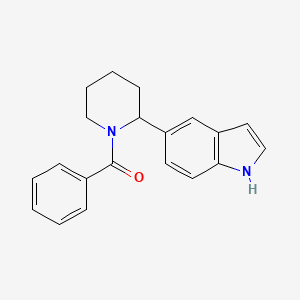
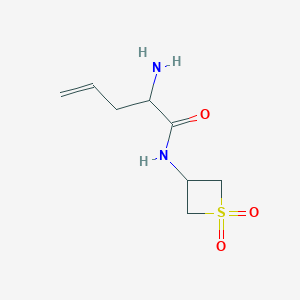
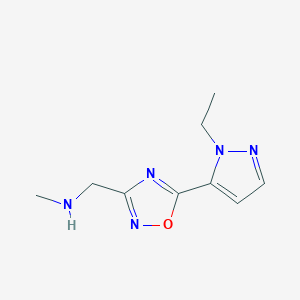
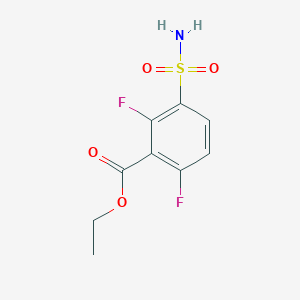
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13008129.png)

![3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13008138.png)
